Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine
Description
Contextualization within Modern Organic Chemistry Research
Modern organic chemistry research increasingly focuses on the design and synthesis of novel molecules with specific functional properties. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are cornerstones of this research due to their prevalence in biologically active molecules and their utility as ligands in catalysis. The synthesis of molecules with precisely arranged functional groups is crucial for developing new pharmaceuticals, materials, and catalysts.
Significance of Oxazole-Containing Amine Scaffolds
The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs. When incorporated into larger molecular frameworks, such as multidentate amine ligands, isoxazole units can impart specific steric and electronic properties. Amine scaffolds are fundamental in coordination chemistry, serving as ligands that can bind to metal centers. The combination of oxazole (B20620) rings with a central amine creates a pincer-like structure that could have interesting applications in catalysis and materials science by forming stable complexes with various metals.
Research Objectives and Scope for Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Studies
Based on the structure of this compound, potential research objectives would likely include a full characterization of the compound, exploration of its coordination chemistry with various transition metals, and investigation of the catalytic activity of its metal complexes. The specific arrangement of the dimethyl-isoxazole units suggests it could act as a tridentate ligand.
Due to the limited specific research data on this compound, the following sections will present the basic available information for this compound.
Chemical Compound Information
| Compound Name | This compound |
| IUPAC Name | bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine chemenu.com |
| CAS Number | 1258764-91-8 chemenu.com |
| Molecular Formula | C12H17N3O2 chemenu.com |
| Molecular Weight | 235.29 chemenu.com |
A hydrochloride salt of this compound is also noted in chemical supplier databases. dntb.gov.ua
The synthesis of related structures, such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, has been reported to start from the sulfochlorination of 3,5-dimethylisoxazole (B1293586). This suggests that functionalization of the 3,5-dimethylisoxazole ring is a feasible synthetic strategy. However, no specific synthetic route for this compound has been detailed in the reviewed literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-7-11(9(3)16-14-7)5-13-6-12-8(2)15-17-10(12)4/h13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTYPYLZPDVSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNCC2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Functionalization
Retrosynthetic Analysis and Key Disconnections for Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine
A retrosynthetic analysis of the target molecule, this compound, logically commences by disconnecting the bonds adjacent to the central nitrogen atom. This C-N bond disconnection is a standard strategy for secondary amines and points to a convergent synthesis. nih.govrsc.org
The primary disconnection breaks the two C-N bonds of the secondary amine, leading to a conceptual synthon of ammonia (B1221849) (or a primary amine equivalent) and two equivalents of a (3,5-dimethyl-1,2-oxazol-4-yl)methyl cation. The practical chemical equivalent for the electrophilic isoxazole (B147169) moiety is a 4-(halomethyl)-3,5-dimethylisoxazole, most commonly 4-(chloromethyl)-3,5-dimethylisoxazole (B25358). This key intermediate is a known and commercially available compound. sigmaaldrich.comscbt.comapolloscientific.co.uk
This retrosynthetic approach simplifies the synthesis to the formation of the 3,5-dimethylisoxazole-4-methanol framework and its subsequent conversion to a suitable electrophile for the alkylation of an amine.
Novel Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several pathways, primarily revolving around the N-alkylation of an amine with a reactive isoxazole intermediate. wikipedia.org
Exploration of Diverse Synthetic Pathways and Reagents
The most direct synthetic route involves the reaction of 4-(chloromethyl)-3,5-dimethylisoxazole with ammonia or a primary amine that can be later deprotected. The use of ammonia can be challenging due to the potential for over-alkylation, leading to a mixture of primary, secondary, and tertiary amines. wikipedia.org A more controlled approach would involve a two-step process: mono-alkylation of a primary amine, followed by a second alkylation.
Alternative reagents to 4-(chloromethyl)-3,5-dimethylisoxazole could include the corresponding bromo- or tosyloxymethyl derivatives, which might offer different reactivity profiles. The synthesis of such compounds would likely proceed from 4-hydroxymethyl-3,5-dimethylisoxazole.
A summary of potential synthetic precursors is provided in the table below.
| Precursor | CAS Number | Key Features |
| 4-(Chloromethyl)-3,5-dimethylisoxazole | 19788-37-5 | Commercially available, common alkylating agent. sigmaaldrich.comscbt.com |
| 4-Bromo-3,5-dimethylisoxazole | 10558-25-5 | Potentially more reactive than the chloro-derivative. sigmaaldrich.comchemshuttle.com |
| (3,5-Dimethyl-1,2-oxazol-4-yl)methanol | Not available | Precursor to halo- and tosyloxymethyl derivatives. |
Optimization of Reaction Conditions and Yields
The optimization of the reaction to form this compound would focus on maximizing the yield of the desired secondary amine while minimizing the formation of the primary and tertiary amine byproducts. Key parameters for optimization include:
Stoichiometry: A molar ratio of two equivalents of the isoxazole electrophile to one equivalent of the amine nitrogen source is theoretically required.
Solvent: Aprotic polar solvents such as DMF or DMSO are often suitable for N-alkylation reactions.
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used to scavenge the acid produced during the reaction.
Temperature: The reaction temperature would need to be controlled to balance the rate of reaction with the stability of the reactants and products.
A hypothetical reaction scheme is presented below:
2 x (3,5-dimethyl-1,2-oxazol-4-yl)CH₂Cl + NH₃ → [NH((CH₂-(3,5-dimethyl-1,2-oxazol-4-yl))₂] + 2 HCl
Derivatization and Chemical Modification Strategies
The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a library of analogs with potentially diverse properties.
Selective Functionalization of Amine and Oxazole (B20620) Moieties
The secondary amine is a key site for functionalization. It can undergo a variety of reactions, including acylation to form amides, reductive amination to introduce a third substituent, and reaction with electrophiles such as sulfonyl chlorides.
The 3,5-dimethylisoxazole (B1293586) rings also present opportunities for modification. The methyl groups at the 3- and 5-positions could potentially be functionalized through radical halogenation followed by nucleophilic substitution, although this might require harsh conditions. The isoxazole ring itself is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.
Synthesis of Analogs and Structural Variations
The synthesis of analogs can be achieved by modifying the building blocks used in the primary synthesis. For instance, using substituted 4-(chloromethyl)isoxazoles would lead to analogs with different substitution patterns on the heterocyclic rings.
Furthermore, replacing ammonia with different primary amines in the initial alkylation step would yield N-substituted derivatives of the parent compound. This approach allows for the introduction of a wide variety of functional groups at the central nitrogen atom.
The table below illustrates some potential structural variations.
| Variation | Modification | Potential Synthetic Route |
| N-Alkyl/Aryl Derivatives | Substitution on the central amine | Reaction of 4-(chloromethyl)-3,5-dimethylisoxazole with a primary amine (R-NH₂). |
| Ring-Substituted Analogs | Substitution on the isoxazole ring | Use of a substituted 4-(chloromethyl)isoxazole (B1612317) in the synthesis. |
| Linker Variation | Alteration of the methylene (B1212753) bridge | Synthesis of isoxazole precursors with longer or functionalized linkers between the ring and the reactive group. |
Green Chemistry Principles in Synthesis of this compound
Atom Economy and Sustainable Reagents
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently less wasteful. rsc.orgnih.gov
A traditional synthesis of a secondary amine like this compound would likely involve the reaction of two equivalents of a halide precursor, such as 4-(chloromethyl)-3,5-dimethylisoxazole, with a primary amine source like ammonia. This nucleophilic substitution reaction, while effective, suffers from poor atom economy as it generates stoichiometric amounts of salt byproduct (e.g., ammonium (B1175870) chloride).
In contrast, a greener approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology. manchester.ac.uklu.se This strategy utilizes an alcohol precursor, such as (3,5-dimethyl-1,2-oxazol-4-yl)methanol, to alkylate an amine. The reaction, often catalyzed by transition metals, proceeds through the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction to the final product. manchester.ac.uk The only byproduct in this catalytic cycle is water, leading to a significantly higher atom economy. rsc.orgmanchester.ac.uk Furthermore, the use of alcohols, which can often be derived from renewable feedstocks, is preferable to alkyl halides that originate from non-renewable sources. manchester.ac.uk
Table 1: Comparison of Atom Economy in Synthetic Routes
| Reaction Type | Alkylating Agent | Leaving Group/Byproduct | Theoretical Atom Economy |
| Traditional N-Alkylation | 4-(chloromethyl)-3,5-dimethylisoxazole | HCl or NH₄Cl | Low |
| Green "Borrowing Hydrogen" | (3,5-dimethyl-1,2-oxazol-4-yl)methanol | H₂O | High (approaching 100%) |
The reagents used in the synthesis of the isoxazole ring itself can also be selected based on sustainability. The use of catalysts derived from agro-waste, for instance, has been reported for the synthesis of isoxazole derivatives, presenting an inexpensive and eco-friendly alternative to traditional catalysts. nih.gov
Solvent-Free or Environmentally Benign Synthetic Routes
The choice of solvent is another critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental hazards. mdpi.com Traditional syntheses of isoxazole derivatives often rely on volatile organic solvents (VOCs). mdpi.com
Green alternatives focus on either eliminating the solvent entirely (solvent-free synthesis) or replacing hazardous solvents with environmentally benign options like water or ethanol. mdpi.comwikipedia.org Water-mediated reactions are particularly attractive for isoxazole synthesis. bohrium.comsemnan.ac.ir For example, one-pot, multi-component reactions in aqueous media have been developed to create isoxazole scaffolds. bohrium.com
Energy sources can also be made more sustainable. Techniques like ultrasound and microwave irradiation are recognized as green methods because they can significantly accelerate reaction rates, thereby reducing energy consumption and often allowing for reactions to occur under milder conditions or without a solvent. bohrium.commdpi.comnih.gov Ultrasound-assisted synthesis, for example, enhances reaction efficiency, minimizes byproduct formation, and can enable the use of green solvents. mdpi.com Similarly, solvent-free protocols for synthesizing isoxazole analogues have been developed, sometimes utilizing natural energy sources like sunlight. nih.govsemnan.ac.ir
Table 2: Evaluation of Solvents and Energy Sources in Synthesis
| Parameter | Traditional Approach | Green Alternative | Environmental Benefit |
| Solvent | Volatile Organic Solvents (e.g., Dichloroethane) chemicalbook.com | Water, Ethanol, or Solvent-Free mdpi.comnih.govsemnan.ac.ir | Reduced pollution, toxicity, and waste |
| Energy Source | Conventional heating (oil bath) | Ultrasound, Microwave, Sunlight mdpi.comnih.govsemnan.ac.ir | Reduced energy consumption, shorter reaction times |
| Catalyst | Homogeneous mineral acids/bases | Heterogeneous catalysts, Agro-waste catalysts bohrium.comnih.gov | Catalyst recyclability, use of renewable resources |
By applying these green principles to the key transformations required—namely the formation of the dimethyl-1,2-oxazol ring and the subsequent N-alkylation to form the secondary amine—a far more sustainable and efficient synthesis of this compound can be achieved compared to traditional methods.
Reactivity Profiles and Mechanistic Elucidation of Chemical Transformations
Reactivity of the Amine Nitrogen Center
The secondary amine moiety serves as the primary center for nucleophilic and basic activity within the molecule. Its reactivity is influenced by the steric bulk of the two substituted oxazolylmethyl groups and the electronic effects of the heterocyclic rings.
The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine. Generally, the nucleophilicity of amines follows the order of secondary > primary > ammonia (B1221849), suggesting that the central nitrogen in Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine is a potent nucleophile. masterorganicchemistry.com It can readily participate in reactions by donating its electron pair to an electrophile. masterorganicchemistry.com
R₂NH + H⁺ ⇌ R₂NH₂⁺
This basicity allows the molecule to form salts with various acids and potentially engage in hydrogen bonding interactions in protic solvents or crystalline states. nih.gov
The nucleophilic nature of the secondary amine allows for a variety of functionalization reactions at the nitrogen center.
Alkylation: The amine can be alkylated by reacting with alkyl halides or other alkylating agents to form a tertiary amine. This reaction typically proceeds via an SN2 mechanism. The introduction of a third substituent on the nitrogen would further increase the steric hindrance around this center.
Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of a corresponding amide. This nucleophilic acyl substitution transforms the basic amine into a neutral amide functional group. Acylation of heterocyclic amines is a common transformation. researchgate.net
Reductive Amination: The amine can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent. This process can be used to introduce further alkyl groups onto the nitrogen. acs.org
Reaction with Carbonyls: The amine can react with aldehydes and ketones to form an unstable carbinolamine, which can then dehydrate to form an iminium ion. This reactivity is central to many synthetic transformations.
The table below summarizes common functionalization reactions at the amine center.
| Reaction Type | Reagent Class | Product Class |
| Alkylation | Alkyl Halide (R-X) | Tertiary Amine |
| Acylation | Acyl Chloride (RCOCl) | Amide |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl |
| Reaction with Aldehyde | Aldehyde (RCHO) | Iminium Ion (after dehydration) |
Chemical Transformations Involving the Oxazole (B20620) Rings
The 1,2-oxazole (isoxazole) rings are relatively stable aromatic systems, but they can undergo specific chemical transformations under appropriate conditions. Their reactivity is influenced by the presence of the two methyl groups at positions 3 and 5 and the methylamine (B109427) substituent at position 4.
Electrophilic aromatic substitution (EAS) is a characteristic reaction for many aromatic compounds. xmu.edu.cn In substituted oxazoles (1,3-oxazoles), electrophilic attack typically occurs at the C5 position, especially when an electron-donating group is present. tandfonline.comchempedia.info For 1,2-oxazoles (isoxazoles), the reactivity pattern is different and generally lower than for more electron-rich heterocycles. In this compound, the isoxazole (B147169) rings are fully substituted at positions 3, 4, and 5. This substitution pattern precludes direct electrophilic substitution on the ring carbons, as there are no available hydrogen atoms to be replaced. Any potential electrophilic attack would likely target the ring nitrogen atom or require much harsher conditions that could lead to ring degradation.
A significant aspect of isoxazole chemistry is its susceptibility to ring-opening reactions, often triggered by reductive or basic conditions. The N-O bond is the weakest bond in the ring and is prone to cleavage.
Reductive Ring Opening: The isoxazole ring can be opened via reduction. semanticscholar.org For instance, catalytic hydrogenation or reduction with reagents like nickel-aluminum alloy can cleave the N-O bond, leading to the formation of acyclic compounds such as β-enamino ketones. semanticscholar.org
Nucleophilic Ring Opening: While less common for simple isoxazoles, highly activated or fused isoxazole systems can undergo ring-opening upon attack by nucleophiles. nih.gov This can lead to the formation of various other acyclic or heterocyclic structures.
Skeletal Rearrangements: Under thermal or photochemical conditions, oxazoles and isoxazoles can undergo complex skeletal rearrangements. nih.gov These transformations can lead to the formation of other five- or seven-membered heterocycles through processes like electrocyclization. nih.gov
Mechanistic Studies of Specific Reactions
While specific mechanistic studies for this compound are not detailed in the literature, the mechanisms of its expected reactions can be inferred from studies on analogous systems.
Mechanism of Amine Functionalization: The alkylation of the central amine with an alkyl halide is expected to follow a standard SN2 pathway, where the nitrogen nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. Acylation with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate which then collapses to form the amide product and release a chloride ion.
Mechanism of Isoxazole Ring Opening: The most common pathway for isoxazole ring transformation is initiated by the cleavage of the weak N-O bond. semanticscholar.org In reductive ring opening, for example, hydrogenation over a catalyst like Pd/C would lead to the cleavage of this bond to form an enaminone intermediate, which could exist in equilibrium with its imino-ketone tautomer.
Mechanism of C-H Functionalization: While direct EAS on the oxazole core is unlikely, modern synthetic methods have enabled C-H functionalization of various azoles. nih.gov These reactions often proceed through mechanisms involving deprotonation of the azole to enhance its nucleophilicity, followed by reaction with an electrophile, often mediated by a Lewis acid. nih.gov DFT calculations on related systems have been used to elucidate these pathways, identifying key deprotonation equilibria. nih.gov
The table below summarizes the expected reactivity at various sites within the molecule.
| Molecular Site | Type of Reactivity | Potential Transformations |
| Amine Nitrogen | Nucleophilic, Basic | Alkylation, Acylation, Protonation, Salt Formation |
| Oxazole Ring | Aromatic Heterocycle | Reductive Ring-Opening, Skeletal Rearrangement |
| Methyl Groups | Aliphatic C-H | Radical Substitution (under harsh conditions) |
Transition State Analysis and Reaction Coordinate Mapping
A thorough search for computational chemistry studies involving this compound has yielded no results. Consequently, there is no available data on the transition state geometries, activation energies, or reaction coordinates for any chemical transformations involving this compound. Such analyses are crucial for understanding reaction mechanisms at a molecular level, predicting reaction outcomes, and designing new synthetic pathways. The lack of these studies means that the mechanistic details of its potential reactions remain unexplored.
Kinetic Isotope Effects and Reaction Pathway Determination
No experimental or theoretical studies on the kinetic isotope effects for reactions involving this compound have been reported. The determination of kinetic isotope effects is a powerful tool for probing reaction mechanisms, often used to identify the rate-determining step and to elucidate the nature of transition states. Without this information, it is not possible to definitively map the reaction pathways or to validate proposed mechanisms for any of its potential chemical transformations.
Photochemical and Electrochemical Reactivity
Investigations into the photochemical and electrochemical properties of this compound are not present in the current body of scientific literature. Research in this area would involve studying the compound's behavior upon exposure to light (photochemistry) and its response to an applied electrical potential (electrochemistry). Such studies could reveal potential applications in areas like photocatalysis, organic electronics, or sensor technology. While the electrochemical behavior of some other heterocyclic compounds has been studied, this data cannot be extrapolated to this compound due to the unique structural and electronic properties of each molecule.
Coordination Chemistry and Ligand Design Principles
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine as a Multidentate Ligand
Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine, hereafter referred to as L, is a versatile multidentate ligand. Its structure, comprising a central secondary amine nitrogen atom and two isoxazole (B147169) rings, provides multiple potential donor sites for coordination with metal ions. The flexibility of the ethylamine (B1201723) backbone allows the two terminal isoxazole groups to orient themselves in various ways to accommodate the geometric preferences of different metal centers.
The donor atoms in this ligand are the central amine nitrogen, which is a relatively soft donor, and the nitrogen atoms of the isoxazole rings, which are harder Lewis bases. The oxygen atoms within the isoxazole rings can also potentially participate in coordination, making the ligand a versatile N,N',N''-tridentate or even a tetradentate chelator if one of the oxygen atoms binds to the metal. This combination of hard and soft donor atoms allows the ligand to form stable complexes with a wide range of metal ions.
Chelation Modes and Binding Sites
The primary binding sites of this compound are the central amine nitrogen and the nitrogen atoms of the two isoxazole rings. This arrangement allows the ligand to act as a classic tripodal, tridentate chelating agent, forming two stable five-membered chelate rings with a coordinated metal ion. This facial (fac) coordination mode is common for such tripodal ligands.
However, the flexibility of the ligand can lead to other chelation modes. For instance, it can act as a bidentate ligand, utilizing the central amine and one of the isoxazole nitrogens, leaving the other isoxazole arm uncoordinated. In some cases, bridging coordination modes might be possible, where the ligand links two metal centers, particularly if steric hindrance prevents the formation of a mononuclear complex. The specific chelation mode adopted depends on several factors, including the size and electronic properties of the metal ion, the nature of the counter-ions, and the solvent system used during complex formation.
X-ray crystallographic studies on analogous ligand systems, such as those based on pyrazole (B372694) or imidazole, have revealed that tridentate facial coordination is a predominant binding mode, leading to the formation of stable octahedral or pseudo-octahedral complexes. While specific crystallographic data for complexes of this compound are not widely available in the general literature, the principles derived from these related systems provide a strong indication of its likely coordination behavior.
Ligand Field Theory and Electronic Structure of Metal Complexes
Ligand Field Theory (LFT) is a critical framework for understanding the electronic structure and properties of metal complexes formed with this compound. As a tridentate N-donor ligand, it creates a specific ligand field around the central metal ion, which leads to the splitting of the d-orbitals. The magnitude of this splitting (Δ) is influenced by the donor strength of the nitrogen atoms and the geometry of the resulting complex.
The nitrogen donors of the amine and isoxazole moieties are generally considered to be of intermediate field strength. This suggests that for first-row transition metals, the ligand could form either high-spin or low-spin complexes depending on the specific metal ion and its oxidation state. For example, with Fe(II), the ligand field strength might be close to the spin-pairing energy, potentially leading to spin-crossover behavior in its complexes.
The electronic spectra of these complexes are expected to show d-d transitions, the energies of which are related to the ligand field splitting parameter. By analyzing these spectra, it is possible to determine key ligand field parameters such as the Racah parameters (B and C), which provide insight into the degree of covalent character in the metal-ligand bonds. The nephelauxetic ratio (β), derived from these parameters, can quantify the reduction in inter-electron repulsion upon complexation compared to the free metal ion.
Formation and Characterization of Metal Complexes
Complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt and to facilitate the crystallization of the resulting complex.
Characterization of the formed metal complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the coordination of the ligand to the metal center. In IR spectroscopy, shifts in the vibrational frequencies of the C=N bonds of the isoxazole rings and the N-H bond of the central amine upon coordination are indicative of complex formation.
Coordination with Transition Metals
This compound is expected to form stable complexes with a variety of transition metals, including those from the first row (e.g., Mn, Fe, Co, Ni, Cu, Zn) and heavier transition elements. The typical coordination geometries for these complexes are anticipated to be octahedral or distorted octahedral, particularly when the ligand acts in a tridentate facial manner.
For instance, with hexacoordinate metal ions like Co(II) or Ni(II), the ligand would likely form complexes of the type [M(L)₂]²⁺, where two ligands occupy the six coordination sites. With metal ions that prefer square planar or tetrahedral geometries, such as Cu(II) or Zn(II), complexes with a 1:1 metal-to-ligand ratio, [M(L)X]ⁿ⁺ (where X is a co-ligand), are plausible. The magnetic properties of these complexes, determined by techniques like magnetometry, would provide further information about their electronic structure and the spin state of the metal ion.
Table 1: Anticipated Properties of Transition Metal Complexes with this compound
| Metal Ion | Expected Stoichiometry (M:L) | Likely Geometry | Expected Spin State |
|---|---|---|---|
| Fe(II) | 1:2 | Octahedral | High-spin or Low-spin |
| Co(II) | 1:2 | Octahedral | High-spin |
| Ni(II) | 1:2 | Octahedral | High-spin |
| Cu(II) | 1:1 or 1:2 | Distorted Octahedral / Square Pyramidal | N/A (d⁹) |
This table is based on theoretical principles and data from analogous ligand systems.
Interactions with Main Group and Lanthanide Elements
The coordination chemistry of this compound is not limited to transition metals. It can also form complexes with main group elements and lanthanides. Main group metal ions, such as those from Group 13 (e.g., Al³⁺, Ga³⁺), could form stable complexes, although the bonding would be predominantly electrostatic.
Lanthanide ions are known for their high and variable coordination numbers (typically 8-12) and their preference for hard donor atoms like oxygen. While the nitrogen donors of the ligand would coordinate, the potential for the isoxazole oxygen atoms to also bind to the large lanthanide ions could lead to complexes with higher coordination numbers and interesting structural motifs. The luminescent properties of lanthanide complexes are highly dependent on the ligand environment, and the isoxazole-based ligand could serve as an effective "antenna" to sensitize the emission of lanthanide ions like Eu(III) and Tb(III).
Influence of Ligand Architecture on Complex Properties
The specific architecture of this compound plays a crucial role in determining the properties of its metal complexes. The presence of the 3,5-dimethyl substituents on the isoxazole rings introduces steric bulk around the metal center. This steric hindrance can influence the coordination number and geometry of the complex, potentially preventing the coordination of additional ligands.
Steric and Electronic Effects of the Oxazole (B20620) Moieties
The coordination chemistry of this compound is significantly influenced by the inherent steric and electronic properties of its constituent dimethyl-1,2-oxazole moieties. These factors dictate the ligand's conformational preferences, its interactions with metal centers, and the ultimate geometry of the resulting coordination complexes.
Steric Hindrance from Methyl Groups:
The "methyl effect" has been observed in other ligand systems, where the presence of methyl groups on the ligand backbone leads to significant changes in the stereoselectivity of catalytic reactions, underscoring the importance of steric bulk in directing the outcome of coordination and subsequent reactivity.
Electronic Properties of the Oxazole Ring:
The 1,2-oxazole ring possesses distinct electronic characteristics that modulate its coordination behavior. The oxazole ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom, which imparts a degree of aromaticity and specific electronic distribution. The nitrogen atom, being sp2-hybridized, acts as a potential donor site for coordination to a metal ion.
Theoretical studies on methyl-substituted oxazoles have indicated that the addition of methyl groups, which are electron-donating, tends to increase the energy of the Highest Occupied Molecular Orbital (HOMO) with little effect on the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This suggests that the dimethylated oxazole rings in this compound are likely to be better electron donors compared to unsubstituted oxazole, potentially leading to stronger ligand-metal bonds. The oxazole moiety, in general, can participate in various weak interactions, including hydrogen bonds and π-π stacking, which can further stabilize the resulting coordination complexes. bldpharm.com
The following table summarizes the expected steric and electronic effects of the dimethyl-1,2-oxazole moieties:
| Feature | Expected Effect on Coordination | Supporting Principles |
| Steric Effect | ||
| 3,5-Dimethyl Substitution | - Restricts ligand conformation- Influences coordination number and geometry- Can lead to selective formation of specific isomers | Steric hindrance can prevent co-planarity of ligand components and direct coordination geometry. mdpi.com |
| Electronic Effect | ||
| Electron-donating Methyl Groups | - Increases electron density on the oxazole ring- Enhances the donor capacity of the nitrogen atom | Methyl groups are known to be electron-releasing, which can increase the energy of the HOMO of the ligand. nih.gov |
| 1,2-Oxazole Heterocycle | - Provides a nitrogen donor atom for coordination- Potential for participation in non-covalent interactions | The sp2-hybridized nitrogen in the oxazole ring is a common coordination site for metal ions. |
Tunability of Coordination Environments
The coordination environment around a metal center complexed with this compound can be tuned through several strategies, primarily involving modifications to the ligand itself or adjustments to the reaction conditions during complex formation. This tunability is a key aspect of ligand design, allowing for the synthesis of complexes with desired structural and, consequently, functional properties.
Ligand Modification:
Alterations to the structure of the this compound ligand can systematically change the steric and electronic environment it presents to a metal ion. For instance, replacing the methyl groups on the oxazole rings with other substituents of varying size and electronic character (electron-donating or electron-withdrawing) would directly impact the coordination sphere. Introducing bulkier substituents would be expected to further constrain the coordination geometry, potentially leading to lower coordination numbers. Conversely, modifying the central amine or the methylene (B1212753) linkers could alter the "bite angle" of the ligand, thereby influencing the stability and geometry of the resulting chelate rings.
In related bis(amino-oxazoline) ligand systems, it has been demonstrated that the ligand framework can exhibit flexible coordination capabilities, accommodating different metal ions and stabilizing various coordination geometries. nih.govnih.gov This flexibility is often a result of torsions within the ligand backbone, a principle that can be applied to the design of derivatives of this compound for specific coordination outcomes.
Influence of Reaction Conditions:
The coordination environment can also be manipulated by changing the conditions under which the metal complex is synthesized. Key parameters that can be varied include the choice of metal precursor, the solvent system, and the presence of coordinating counter-ions or ancillary ligands.
Metal Ion: The size and preferred coordination geometry of the metal ion will have a profound effect on the final structure of the complex.
Solvent: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of different coordination isomers. In some cases, solvent molecules can directly coordinate to the metal center.
Counter-ions and Ancillary Ligands: The presence of different counter-ions or other ligands in the reaction mixture can lead to competition for coordination sites on the metal, resulting in the formation of mixed-ligand complexes with different geometries and properties.
The following table outlines strategies for tuning the coordination environment of complexes with this compound:
| Strategy | Method | Expected Outcome | Rationale |
| Ligand Modification | Substitution on Oxazole Rings | Alteration of steric bulk and electronic properties | Modifying substituents changes the ligand's steric demands and donor/acceptor capabilities. |
| Modification of Ligand Backbone | Change in ligand bite angle and flexibility | Altering the linker between the coordinating moieties affects the chelate ring size and stability. | |
| Reaction Conditions | Varying the Metal Precursor | Formation of complexes with different coordination numbers and geometries | The intrinsic properties of the metal ion (size, charge, d-electron configuration) dictate its preferred coordination environment. |
| Changing the Solvent System | Influence on reaction kinetics and product selectivity | Solvent can affect the solvation of reactants and intermediates, and may also act as a competing ligand. | |
| Introducing Ancillary Ligands | Formation of mixed-ligand complexes | Ancillary ligands can occupy coordination sites and modify the overall geometry and electronic properties of the complex. |
Applications in Advanced Chemical Systems and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The isoxazole (B147169) moiety is a cornerstone in synthetic organic chemistry, valued not only for its presence in bioactive molecules but also for its role as a versatile synthetic intermediate. mdpi.comresearchgate.net The inherent reactivity of the isoxazole ring, particularly the susceptibility of the weak N-O bond to cleavage, allows for its conversion into a range of other functional groups, making it a form of "masked" functionality. mdpi.comrsc.org
The isoxazole ring serves as a stable and reliable building block in the multi-step synthesis of complex natural products and their analogues. mdpi.comnih.gov Its aromatic character allows it to withstand a variety of reaction conditions before a planned transformation in a late-stage synthetic step. Reductive cleavage of the N-O bond is a key transformation that unmasks the latent functionality of the isoxazole core. rsc.orgmdpi.com Depending on the reagents and conditions used, this cleavage can yield valuable synthetic units such as β-hydroxy ketones, γ-amino alcohols, β-hydroxy nitriles, or enaminones. researchgate.netnih.gov
For instance, the synthesis of derivatives of natural products like hispolon (B173172) and betulin (B1666924) has incorporated the isoxazole skeleton, which is later modified to achieve the final complex structure. mdpi.com The structure of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine, possessing two isoxazole units, offers a unique platform for creating complex, symmetrical molecules. The simultaneous or sequential transformation of both isoxazole rings could lead to intricate molecular frameworks that might be challenging to access through other synthetic routes. This dual functionality makes it a promising precursor for the synthesis of novel alkaloids, polyketides, or other complex natural product derivatives.
Beyond natural products, the isoxazole motif is a gateway to a diverse array of advanced organic scaffolds. nih.gov The transformation of isoxazoles is not limited to ring-opening reactions. They can also participate in ring transformation reactions, such as the inverse-electron-demand hetero-Diels–Alder reaction with electron-rich olefins, to produce substituted pyridines. nsf.gov This capability positions this compound as a potential precursor for novel bis-pyridine scaffolds, which are themselves highly valuable ligands in coordination chemistry.
Furthermore, the products of isoxazole ring cleavage can be used to construct other heterocyclic systems. researchgate.net The resulting enaminones, for example, are well-established precursors for the synthesis of pyrazoles, as demonstrated in the preparation of drugs like Celecoxib. acs.org Given that this compound contains two isoxazole rings linked by a flexible amine tether, its reductive cleavage could generate a symmetrical bis(enaminone) intermediate. This intermediate could then be cyclized to form complex, fused heterocyclic systems or cage-like structures, which are of great interest in materials science and medicinal chemistry.
Utilization in Catalysis and Asymmetric Synthesis
The prevalence of nitrogen heterocycles in the design of ligands for transition metal catalysis is well-documented. The specific geometry and electronic properties of this compound make it an intriguing candidate for applications in both homogeneous and asymmetric catalysis.
The molecular structure of this compound features three potential nitrogen donor atoms: the two nitrogen atoms of the isoxazole rings and the central secondary amine nitrogen. This arrangement suggests its potential to act as a tridentate ligand, capable of forming stable complexes with a variety of transition metals. The flexible methylene (B1212753) bridges allow the two isoxazole "pincers" to coordinate to a metal center, a topology reminiscent of well-known N,N,N-pincer ligands.
The isoxazole ring itself is a component of more complex ligand systems. For example, synthetic strategies have been developed to convert 4-propargylisoxazoles into 2,2′-bipyridine ligands, which are among the most widely used ligands in coordination chemistry and catalysis. acs.orgacs.orgresearchgate.net This underscores the value of the isoxazole framework in ligand design. The direct use of isoxazole-containing molecules as ligands is also known, with their coordination to metals like vanadium being explored for polymerization catalysis. mdpi.com The electronic properties of the isoxazole ring can influence the catalytic activity of the metal center, offering a tunable platform for catalyst optimization.
| Ligand Type | Metal | Catalytic Reaction | Reference |
|---|---|---|---|
| Bis(oxazoline) (BOX) | Copper (Cu) | Asymmetric Cyclopropanation, Henry Reaction | acs.orgnih.govrsc.org |
| Bis(oxazoline) (BOX) | Magnesium (Mg) | Asymmetric Intramolecular Ene Reaction | nih.gov |
| (Phosphinoaryl)oxazolines (PHOX) | Palladium (Pd) | Asymmetric Allylic Substitution | nih.gov |
| Pyridine-Oxazoline | Ruthenium (Ru) | Asymmetric Cyclopropanation | nih.gov |
| (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Vanadium (V) | Ethylene Polymerization/Copolymerization | mdpi.com |
| Isoxazole-derived 2,2'-Bipyridines | Palladium (Pd), Copper (Cu) | Coupling Reactions | acs.orgacs.org |
While this compound is an achiral molecule, the development of chiral analogues holds immense promise for enantioselective catalysis. The field of asymmetric catalysis heavily relies on chiral ligands that can create a stereochemically defined environment around a metal center. nih.govbldpharm.com Among the most successful classes of chiral ligands are the C2-symmetric bis(oxazolines), often referred to as BOX ligands. acs.orgnih.govutexas.edu
BOX ligands are readily synthesized from chiral amino alcohols, and their structure is analogous to a chiral version of a bis(isoxazole) system. nih.govbldpharm.com These ligands, when complexed with metals such as copper, palladium, or ruthenium, have proven to be exceptionally effective catalysts for a wide range of enantioselective reactions, including:
Cyclopropanation: Copper-BOX complexes catalyze the reaction of olefins with diazoacetates to produce cyclopropanes with high diastereo- and enantioselectivity. nih.gov
Diels-Alder Reactions: Metal-BOX complexes act as chiral Lewis acids to catalyze [4+2] cycloadditions, controlling the facial selectivity of the dienophile's approach.
Aldol and Henry Reactions: These ligands facilitate enantioselective carbon-carbon bond formation, producing chiral β-hydroxy ketones and β-nitro alcohols, respectively. rsc.orgutexas.edu
Cyanofunctionalization: Novel serine-derived BOX ligands have been developed for highly enantioselective electrochemical difunctionalization of vinylarenes. nih.gov
The success of BOX ligands provides a strong blueprint for the potential of chiral analogues of this compound. By synthesizing the molecule from chiral precursors, it would be possible to generate a new class of C2-symmetric bis(isoxazole) ligands. These ligands could offer different steric and electronic profiles compared to traditional BOX ligands, potentially leading to new reactivity and improved selectivity in a variety of asymmetric transformations.
Integration into Supramolecular Architectures
Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions or coordination bonds. The ability of a molecule to act as a building block, or "tecton," in such architectures depends on its geometry and the number and type of its interaction sites. This compound, with its multiple nitrogen coordination sites and defined angular geometry, is an excellent candidate for constructing complex supramolecular systems.
Nitrogen-containing heterocycles are fundamental components in the construction of Metal-Organic Frameworks (MOFs), which are porous crystalline materials built from metal ions or clusters linked by organic ligands. nih.govnih.gov Ligands based on triazole and bipyridine, for example, are widely used to create robust frameworks with applications in gas storage, separation, and catalysis. nih.govmdpi.com The ditopic and tridentate coordinating ability of this compound could be exploited to link metal centers into one-, two-, or three-dimensional networks, creating novel MOFs with potentially unique pore structures and chemical properties.
Beyond strong coordination bonds, weaker intermolecular forces can also direct self-assembly. Research has shown that isoxazole rings can arrange themselves in head-to-tail dipole-dipole arrays, leading to the formation of supramolecular helical polymers. oup.com This self-assembly is driven by the cooperative alignment of the dipoles of the isoxazole rings. The presence of two isoxazole units within a single flexible molecule like this compound could lead to complex intramolecular or intermolecular dipole-dipole interactions, potentially facilitating the formation of unique, ordered supramolecular structures in solution or the solid state.
Self-Assembly Studies and Molecular Recognition
The principles of self-assembly and molecular recognition are fundamental to creating ordered structures from individual molecular components. The flexible nature of the bis-imidazole ligand 1,4-bis(imidazol-1-ylmethyl)benzene (bix), which shares structural similarities with this compound, has been extensively studied in the synthesis of functional coordination polymers. The unpredictable conformations and coordination behaviors of such flexible ligands can lead to a wide variety of structurally diverse and functionally intriguing coordination polymers.
In the context of this compound, the amine function and the oxazole rings can participate in intermolecular hydrogen bonding, which, along with coordination to metal centers, directs the formation of higher-order supramolecular structures. The rational design of these systems often relies on the interplay between metal ion coordination preferences and the formation of stable hydrogen-bonded networks, leading to predictable assemblies.
Design of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tailored by carefully selecting the metal and organic components. Ligands like this compound can act as the organic "struts" in these frameworks.
The design of MOFs using this ligand would involve its reaction with various metal salts under solvothermal or other synthetic conditions. The resulting framework's topology and dimensionality (1D, 2D, or 3D) would be dictated by the coordination geometry of the metal ion and the binding modes of the ligand. The presence of the dimethyl-1,2-oxazole moieties can influence the chemical environment within the pores of the MOF, potentially leading to applications in catalysis, gas storage, or separation.
Table 1: Key Factors in MOF Design with this compound
| Feature | Description | Potential Impact |
| Metal Ion | Choice of metal (e.g., Cu(II), Co(II), Zn(II)) determines coordination number and geometry. | Influences the overall structure and topology of the MOF. |
| Ligand Flexibility | The rotational freedom around the methylene bridges allows the ligand to adopt various conformations. | Can lead to diverse and complex network structures. |
| Solvent System | The solvent used during synthesis can act as a template and influence crystal formation. | Affects the final phase and porosity of the material. |
| Functional Groups | The oxazole rings and central amine provide specific chemical functionalities. | Can serve as active sites for catalysis or selective guest binding. |
Potential in Functional Materials Science (Non-Biological)
Beyond crystalline frameworks, this compound holds potential for integration into other types of functional materials, leveraging the chemical properties of the isoxazole ring. Derivatives of 3,5-dimethylisoxazole (B1293586) have been explored for various applications, indicating the versatility of this chemical scaffold.
Incorporation into Polymer Systems
The integration of specific ligands into polymer backbones or as pendant groups is a strategy to imbue the resulting materials with new functionalities, such as metal-coordinating capabilities or specific recognition sites. Coordination polymers represent a class of materials where metal ions and organic ligands like this compound are linked in repeating arrangements. The rational design of these materials is a key area of supramolecular chemistry and crystal engineering, with potential applications in catalysis, magnetism, and molecular sensing. The amine functionality in this compound also presents a reactive site for potential covalent incorporation into other polymer systems through standard organic reactions.
Application in Sensors or Molecular Devices
The development of chemical sensors often relies on materials that exhibit a measurable response to the presence of a specific analyte. The isoxazole moiety, a core component of this compound, is known to be a part of various biologically active compounds and can be functionalized for specific interactions. By incorporating this ligand into larger systems, such as MOFs or polymers, it is conceivable to design materials that can act as sensors. For instance, the coordination of a target analyte to a metal center held by the ligand could induce a change in the material's optical or electronic properties, forming the basis of a sensing mechanism.
No Publicly Available Research Found for "this compound" within the Specified Future Research Directions
A thorough review of publicly accessible scientific literature and databases has revealed a significant gap in the exploration of the chemical compound this compound concerning future research directions and emerging paradigms. Specifically, no research findings or detailed studies were identified that fall within the scope of unexplored reactivity, novel transformations, advanced computational modeling, machine learning applications, or integration with emerging technologies for this particular compound.
The investigation into potential cascade reactions initiated by this compound, as well as its prospective organocatalytic properties, yielded no specific results. The current body of scientific literature does not appear to contain studies detailing the development of such reactions or an exploration of its catalytic capabilities.
Similarly, a search for advanced computational modeling and machine learning applications focused on this compound returned no relevant information. There is no indication of predictive modeling of its reactivity and selectivity having been undertaken, nor are there any data-driven design initiatives for new derivatives based on this molecule.
Finally, the exploration of integrating this compound with emerging technologies, such as flow chemistry, photoredox catalysis, or automated synthesis, also did not provide any specific examples or research initiatives.
This lack of available data prevents a scientifically accurate and informative discussion on the future research directions and emerging paradigms for this compound as outlined. The fields of cascade reactions, organocatalysis, computational modeling, and the application of emerging technologies remain unexplored territories for this specific chemical entity.
Future Research Directions and Emerging Paradigms
Integration with Emerging Technologies
Flow Chemistry Approaches to Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages for the synthesis of complex molecules, including improved heat and mass transfer, enhanced safety, and greater consistency. For a molecule such as Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine, a hypothetical flow synthesis could be envisioned, though no specific research has been published.
Hypothetical Flow Synthesis Parameters:
| Parameter | Potential Range/Condition | Rationale for Oxazole (B20620) Synthesis |
| Reactor Type | Packed-bed reactor with a supported catalyst or a heated microreactor | To facilitate heterogeneous catalysis or provide precise temperature control for the cyclization step often involved in oxazole formation. |
| Solvents | High-boiling point aprotic solvents (e.g., DMSO, DMF) or more sustainable options like anisole (B1667542) or cyclopentyl methyl ether | To ensure solubility of reactants and intermediates and to withstand potentially high reaction temperatures. |
| Temperature | 100 - 250 °C | Many oxazole syntheses require elevated temperatures to drive the reaction to completion. Flow reactors allow for safe operation at superheated conditions. |
| Residence Time | Seconds to minutes | Precise control over residence time in a flow reactor can maximize yield and minimize the formation of byproducts. |
This table is illustrative and based on general principles of flow chemistry for heterocyclic compounds, not on specific experimental data for this compound.
Application in Microfluidic Systems
Microfluidic systems, which utilize channels with dimensions on the micrometer scale, offer exceptionally precise control over reaction conditions and are particularly useful for reaction optimization and small-scale synthesis. While no studies have reported the use of this compound in microfluidic systems, such platforms could be advantageous for studying its formation or potential applications.
Potential Advantages of Microfluidic Systems for Oxazole Chemistry:
Rapid Screening of Reaction Conditions: The small volumes and rapid thermal equilibration in microreactors would allow for high-throughput screening of catalysts, solvents, and temperatures for the synthesis of this compound.
Enhanced Mixing: The high surface-area-to-volume ratio in microchannels leads to efficient mixing, which can be beneficial for multi-component reactions that may be involved in the synthesis of complex oxazoles.
Integration with Analytical Techniques: Microfluidic reactors can be directly coupled with analytical instruments such as mass spectrometers or HPLC systems for real-time reaction monitoring and analysis.
Challenges and Opportunities in Scale-Up and Industrial Relevance
The transition from laboratory-scale synthesis to industrial production presents a distinct set of challenges and opportunities. For a compound like this compound, these would be contingent on its potential applications and the economic viability of its synthesis.
General Challenges in the Scale-Up of Substituted Oxazole Synthesis:
Cost of Starting Materials and Reagents: The commercial availability and cost of the precursors required for the synthesis of the dimethyl-1,2-oxazol-4-yl moiety would be a primary consideration.
Multi-step Syntheses: If the synthesis of this compound involves multiple steps, optimizing each step for high yield and purity on a large scale can be complex and costly.
Purification: The development of efficient and scalable purification methods, such as crystallization or chromatography, is crucial for obtaining the final product with the required purity for any potential application.
Process Safety: A thorough evaluation of the reaction thermodynamics and potential hazards is necessary to ensure safe operation at an industrial scale.
Opportunities for Industrial Relevance:
Continuous Manufacturing: The use of flow chemistry, as discussed in section 7.3.1, presents a significant opportunity for the efficient, safe, and cost-effective large-scale production of specialty chemicals.
Catalyst Development: The discovery of a highly efficient and reusable catalyst for the key bond-forming reactions in the synthesis of this compound could dramatically improve the economic feasibility of its production.
Novel Applications: Should this compound be found to have valuable properties, for instance in materials science or as a pharmaceutical intermediate, it would drive the investment required to overcome the challenges of its scale-up.
Q & A
Q. How can researchers integrate computational and experimental data to predict novel derivatives with enhanced catalytic activity?
- Methodological Answer : Perform QSAR (Quantitative Structure-Activity Relationship) modeling using descriptors like Hammett constants or Mulliken charges. Validate predictions via parallel synthesis (e.g., introducing electron-withdrawing groups on the oxazole ring) and testing catalytic turnover rates in model reactions (e.g., Suzuki-Miyaura coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
